N-(4-acetylphenyl)benzenesulfonamide

描述

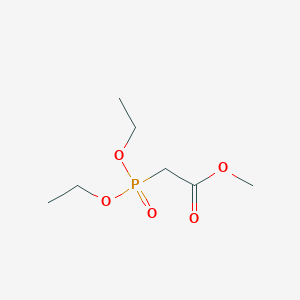

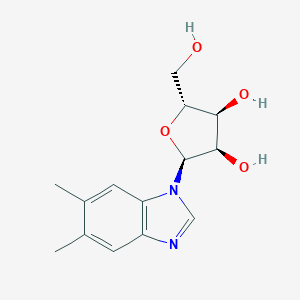

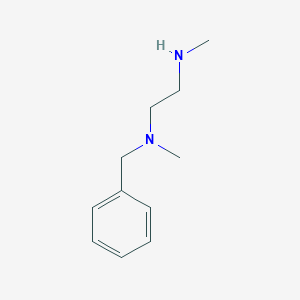

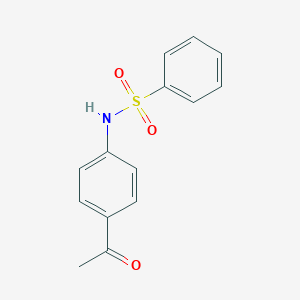

“N-(4-acetylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H13NO3S . It is a type of sulfonamide, a group of compounds known for their wide range of bioactivities .

Synthesis Analysis

The synthesis of N-acetyl-4-methyl-benzenesulfonamide, a related compound, has been reported. The reaction of N-chloro-p-toluenesulfonamide by acetyl chloride (AcCl) in the presence or absence of OsO4 gave the desired compound .Molecular Structure Analysis

The molecular structure of “N-(4-acetylphenyl)benzenesulfonamide” consists of 14 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 275.061615 Da .Chemical Reactions Analysis

Several novel sulfonamide derivatives have been synthesized from the readily accessible N-(4-acetylphenyl)benzenesulfonamide. These include the condensation of the compound with phenylhydrazine in refluxing ethyl alcohol to give the corresponding phenylhydrazone, which was then added to the Vilsmeier-Haack reagent (POCl3/DMF) to give the 4-formylpyrazole derivative .Physical And Chemical Properties Analysis

The molecular weight of “N-(4-acetylphenyl)benzenesulfonamide” is 289.4 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the retrieved papers.科学研究应用

Chemical Properties

“N-(4-acetylphenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 76883-69-7 . It has a molecular weight of 275.33 g/mol . The compound is typically stored at room temperature and is available in powder form .

Synthesis

The synthesis of “N-(4-acetylphenyl)benzenesulfonamide” involves several steps, including intramolecular cyclization rearrangement reaction . This process is typically carried out in a laboratory setting by trained chemists .

Anticancer Applications

“N-(4-acetylphenyl)benzenesulfonamide” derivatives have been studied for their potential anticancer applications . These compounds have shown significant inhibitory effects against certain types of cancer cell lines, such as the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Some derivatives have shown high selectivity against these cancer cell lines .

Antimicrobial Applications

In addition to their anticancer properties, “N-(4-acetylphenyl)benzenesulfonamide” derivatives have also been studied for their potential antimicrobial applications . However, more research is needed to fully understand their antimicrobial properties and potential applications.

Carbonic Anhydrase IX Inhibition

“N-(4-acetylphenyl)benzenesulfonamide” derivatives have been found to inhibit carbonic anhydrase IX . Carbonic anhydrase IX is often overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .

Apoptosis Induction

Certain “N-(4-acetylphenyl)benzenesulfonamide” derivatives have been found to induce apoptosis in certain cancer cell lines . For example, one derivative was able to induce apoptosis in MDA-MB-231 cells .

作用机制

Target of Action

N-(4-acetylphenyl)benzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to have a wide range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, making them primary targets for many sulfonamide compounds .

Mode of Action

Based on the known actions of sulfonamides, it can be inferred that this compound may inhibit the activity of its target enzymes, leading to disruption of the biological processes they are involved in .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase by sulfonamides can affect a variety of biochemical pathways. For instance, carbonic anhydrase plays a key role in maintaining pH balance and fluid balance in the body, while dihydropteroate synthetase is involved in the synthesis of folate, a vital nutrient . Therefore, the inhibition of these enzymes can lead to significant downstream effects, including disruption of pH and fluid balance and inhibition of folate synthesis .

Pharmacokinetics

Sulfonamides in general are known to have good absorption and distribution profiles, allowing them to reach their target sites effectively . The metabolism and excretion of these compounds can vary, affecting their overall bioavailability .

Result of Action

N-(4-acetylphenyl)benzenesulfonamide has been found to exhibit significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . This suggests that the compound’s action results in the inhibition of bacterial growth, likely through disruption of essential biochemical processes .

Action Environment

The action of N-(4-acetylphenyl)benzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s metabolism and excretion, potentially altering its efficacy and stability .

未来方向

The synthesized sulfonamides, including “N-(4-acetylphenyl)benzenesulfonamide”, were evaluated for their in vitro cytotoxic activities against two human cell lines, MCF-7 (breast adenocarcinoma cells) and RPE-1 (normal retina pigmented epithelium cells). The results revealed that these compounds have a potent cytotoxic effect on MCF-7 and less on RPE-1 cells compared to the positive control doxorubicin . This suggests potential future directions in the development of anticancer agents.

属性

IUPAC Name |

N-(4-acetylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11(16)12-7-9-13(10-8-12)15-19(17,18)14-5-3-2-4-6-14/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRJGOBHYOBMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350555 | |

| Record name | N-(4-acetylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)benzenesulfonamide | |

CAS RN |

76883-69-7 | |

| Record name | N-(4-acetylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the chloro substitution on the benzene ring affect the crystal structure of N-(4-acetylphenyl)benzenesulfonamide derivatives?

A1: Research indicates that substituting two hydrogen atoms with chlorine atoms at the 2- and 5-positions of the benzene ring in N-(4-acetylphenyl)benzenesulfonamide does not significantly alter the overall molecular conformation or the intermolecular interactions within the crystal structure. Both the substituted (N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide) and unsubstituted (N-(4-acetylphenyl)benzenesulfonamide) molecules form similar inversion-related dimers through C-H···π and π-π interactions, and these dimers pack in a comparable manner within their respective crystal lattices. [] This suggests that the core (phenyl)benzenesulfonamide framework plays a dominant role in dictating the crystal assembly of these compounds. []

Q2: Does N-(4-acetylphenyl)benzenesulfonamide exhibit conformational variability, and if so, what is its significance?

A2: Yes, N-(4-acetylphenyl)benzenesulfonamide displays conformational variability. [] One study revealed that this compound exists in multiple conformations within the crystal structure, contributing to a Z' value greater than 1. [] The observed conformational flexibility primarily arises from rotations around the bond connecting the sulfonamide and chalcone moieties. [] While one conformer exhibits a roughly 180° rotation along this bond axis compared to the other two, the chalcone backbones themselves display varying degrees of planarity. [] This conformational variability highlights the dynamic nature of this molecule, which could have implications for its interactions with biological targets and its physicochemical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。